

Spectroscopic Analysis of (2E)-4-Methoxy-2-butenoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2E)-4-Methoxy-2-butenoic Acid

Cat. No.: B032713

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of predicted and expected spectroscopic data for **(2E)-4-Methoxy-2-butenoic Acid** (CAS No. 63968-74-1). While experimental spectra for this specific compound are not readily available in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data and anticipated Infrared (IR) and Mass Spectrometry (MS) characteristics based on its chemical structure. Furthermore, detailed, generalized experimental protocols for acquiring such data are provided to guide researchers in their analytical workflows.

Molecular Structure and Properties

(2E)-4-Methoxy-2-butenoic Acid is a carboxylic acid with the molecular formula $C_5H_8O_3$ and a molecular weight of 116.12 g/mol .^[1]^[2] Its structure features a methoxy group, a trans-configured carbon-carbon double bond, and a carboxylic acid functional group. These structural elements give rise to characteristic spectroscopic signatures.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **(2E)-4-Methoxy-2-butenoic Acid**.

Table 1: Predicted 1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.9 - 7.1	dt	1H	H-3
~5.8 - 6.0	dt	1H	H-2
~4.1 - 4.2	d	2H	H-4 (CH ₂)
~3.3 - 3.4	s	3H	OCH ₃
~12.0 - 13.0	br s	1H	COOH

Disclaimer: These are predicted values and may differ from experimental results.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
~171 - 172	C-1 (C=O)
~145 - 146	C-3
~121 - 122	C-2
~70 - 71	C-4 (CH ₂)
~58 - 59	OCH ₃

Disclaimer: These are predicted values and may differ from experimental results.

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~2950	Medium	C-H stretch (sp ³)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1650	Medium	C=C stretch (Alkene)
~1250	Strong	C-O stretch (Ether)
~970	Strong	=C-H bend (trans-Alkene)

Table 4: Expected Mass Spectrometry Data

m/z Ratio	Interpretation
116	[M] ⁺ , Molecular ion
101	[M - CH ₃] ⁺
85	[M - OCH ₃] ⁺
71	[M - COOH] ⁺
45	[COOH] ⁺ or [CH ₂ OCH ₃] ⁺

Experimental Protocols

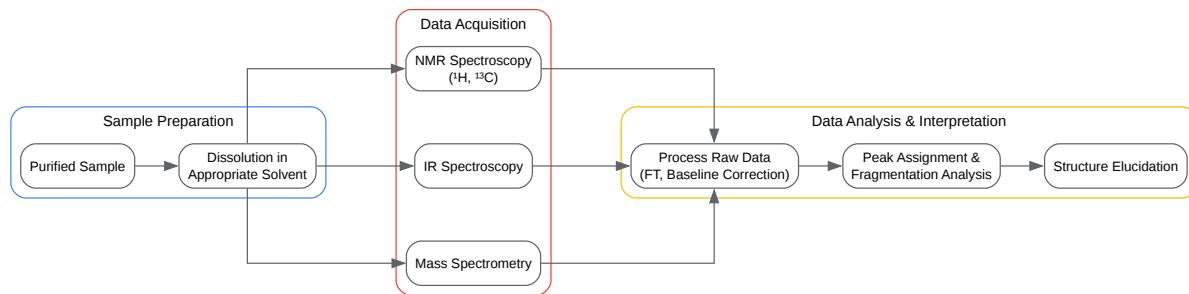
Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **(2E)-4-Methoxy-2-butenoic Acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

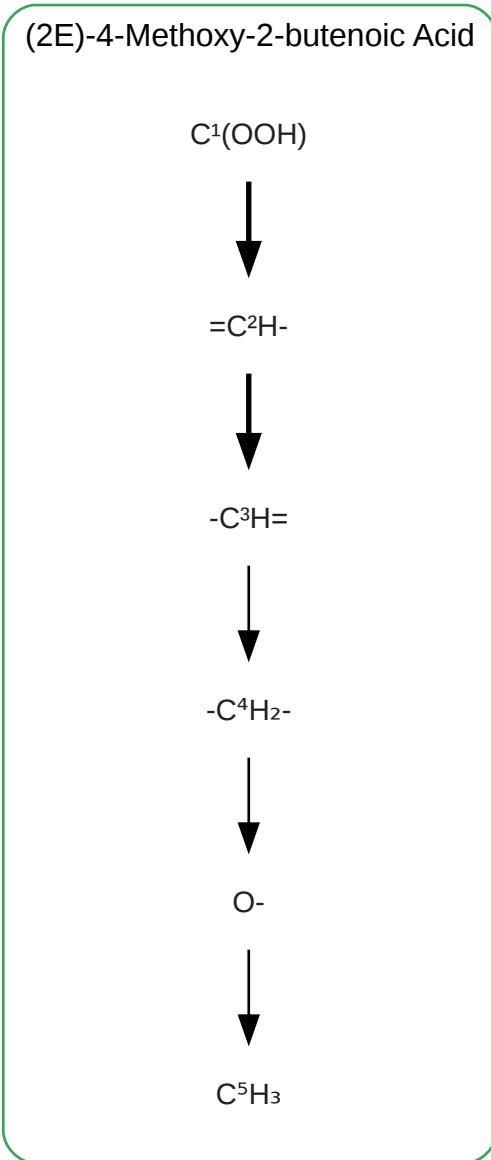
- Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy


- Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.
- Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Spectral Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. EI is a hard ionization technique that often leads to fragmentation, providing structural information. ESI is a softer ionization method that typically yields the molecular ion.
- Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.


Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the molecular structure of **(2E)-4-Methoxy-2-butenoic Acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Molecular structure of **(2E)-4-Methoxy-2-butenoic Acid** with atom numbering for NMR assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. (2E)-4-Methoxy-2-butenoic Acid | 63968-74-1 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of (2E)-4-Methoxy-2-butenoic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032713#spectroscopic-data-nmr-ir-ms-for-2e-4-methoxy-2-butenoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com